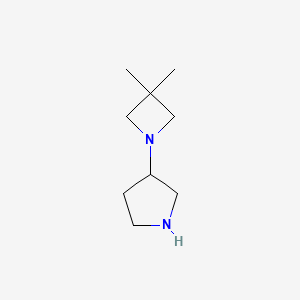

3-(3,3-Dimethylazetidin-1-yl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are integral to a vast number of pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties. chemrxiv.orgnih.gov Analysis of FDA-approved drugs reveals that a significant percentage contain at least one nitrogen heterocycle. mdpi.com This prevalence is attributed to their ability to form hydrogen bonds, act as bioisosteres for other functional groups, and provide a rigid framework for the precise spatial orientation of substituents, which is crucial for target binding.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery. Despite its inherent ring strain, the azetidine moiety offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also favorably modulate physicochemical properties such as solubility and metabolic stability. A notable example of a drug containing an azetidine ring is azelnidipine, a calcium channel blocker used for the treatment of hypertension.

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry. Its non-planar, flexible conformation allows it to adopt various shapes to fit into the binding pockets of diverse biological targets. The pyrrolidine nucleus is a core component of numerous natural products, including alkaloids and amino acids like proline, and is present in a wide range of approved drugs with diverse therapeutic applications, from antiviral to anticancer agents. The stereochemistry of substituted pyrrolidines plays a crucial role in their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles.

Rationale for Investigating Fused or Linked Azetidine-Pyrrolidine Motifs

The combination of two distinct heterocyclic rings, such as azetidine and pyrrolidine, into a single molecule presents an intriguing strategy for the development of novel drug candidates. This approach aims to leverage the unique properties of each ring system to create compounds with enhanced or novel pharmacological activities.

The unique structural arrangement of a linked azetidine-pyrrolidine system holds the potential for novel pharmacological profiles. By combining the conformational rigidity of the azetidine with the flexibility of the pyrrolidine, it may be possible to design molecules that can selectively interact with specific biological targets. The specific substitution pattern, such as the 3,3-dimethyl groups on the azetidine, can further fine-tune the molecule's properties, potentially leading to improved potency, selectivity, and pharmacokinetic characteristics. While specific research on 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine is not extensively documented in publicly available literature, the exploration of such novel chemical space is a key driver in the quest for next-generation therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,3-dimethylazetidin-1-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-9(2)6-11(7-9)8-3-4-10-5-8/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGRTQREXKXVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CCNC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506584-45-7 | |

| Record name | 3-(3,3-dimethylazetidin-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Structure Activity Relationships Sar and Biological Target Engagement

Structure-Activity Relationship (SAR) Studies of Azetidine- and Pyrrolidine-Containing Ligands

The use of saturated heterocyclic scaffolds like pyrrolidine (B122466) is a prominent strategy in drug discovery. nih.govresearchgate.net These structures are valued for their ability to explore three-dimensional space efficiently due to their sp³-hybridized, non-planar nature. researchgate.net The pyrrolidine ring system, in particular, can introduce stereogenic centers and specific conformational biases that are critical for selective target engagement. nih.gov When combined with an azetidine (B1206935) ring, the resulting bicyclic structure offers a rigid framework that can precisely orient substituents towards key interaction points within a protein's binding site, a crucial aspect for enhancing potency and selectivity. rsc.org

Alkyl substitutions on heterocyclic scaffolds play a pivotal role in modulating a compound's pharmacological profile. In the case of 3-(3,3-dimethylazetidin-1-yl)pyrrolidine, the gem-dimethyl group on the azetidine ring has profound structural implications. This substitution pattern introduces several key features:

Conformational Restriction: The two methyl groups at the 3-position of the azetidine ring lock its conformation, reducing the molecule's flexibility. This pre-organization can lower the entropic penalty of binding to a biological target, potentially increasing binding affinity.

Steric Influence: The steric bulk of the dimethyl group can be used to probe hydrophobic pockets within a target protein, enhancing van der Waals interactions and contributing to binding affinity. The specific size and shape of this group are critical, as improper steric bulk can also lead to unfavorable clashes that reduce activity.

Lipophilicity Modulation: The addition of alkyl groups increases the lipophilicity of the scaffold, which can influence properties such as cell permeability and metabolic stability.

Stereochemistry is a fundamental determinant of biological activity, as enzymes and receptors are chiral environments. nih.gov The pyrrolidine ring in this compound contains a stereocenter at the point of attachment to the azetidine nitrogen. Consequently, the compound can exist as different stereoisomers (enantiomers), which may exhibit distinct pharmacological properties.

The spatial arrangement of the dimethylazetidine group relative to the pyrrolidine ring is critical for how the molecule interacts with its biological target. nih.gov Different stereoisomers can present unique three-dimensional shapes, leading to variations in binding affinity and functional activity. researchgate.net It is a well-established principle in medicinal chemistry that a single isomer is often responsible for the desired therapeutic effect, while other isomers may be inactive or contribute to off-target effects. Therefore, the stereoselective synthesis and evaluation of individual isomers are essential steps in the development of drugs containing such chiral scaffolds. mdpi.comresearchgate.net

Modulatory Effects on Enzyme Activity and Protein Function

The this compound scaffold is a relevant motif for the design of inhibitors targeting various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. The basic nitrogen atom and the defined three-dimensional shape of this scaffold make it suitable for interacting with the ATP-binding site of kinases.

Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket, typically by forming hydrogen bonds with the "hinge" region of the kinase. The solvent-exposed region of the pocket is then explored by various substituents to achieve potency and selectivity. The this compound moiety is well-suited to function as such a solvent-facing group, where its basicity and rigid structure can be exploited.

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. pensoft.net Many Aurora kinase inhibitors have been developed, often featuring a core that binds to the kinase hinge region. While specific data for a compound solely composed of the this compound scaffold is not detailed in the literature, the structural motif is relevant to the design of such inhibitors. For instance, the development of potent and selective Aurora kinase inhibitors often relies on optimizing the moieties that extend into the solvent-exposed region to enhance binding and confer selectivity.

Table 1: Inhibition Profiles of Representative Aurora Kinase Inhibitors

| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Aurora C IC₅₀ (nM) |

|---|---|---|---|

| Danusertib (PHA-739358) | 13 | 79 | 61 |

| AT9283 | 3 | 3 | N/A |

| CYC116 | 44 | 19 | 65 |

| AZD2811 (Barasertib-HQPA) | >100x selectivity for B | 0.37 | N/A |

Data sourced from references nih.govmedchemexpress.com. N/A indicates data not available.

Monopolar spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase essential for the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. nih.gov Like Aurora kinases, MPS1 is a high-priority target in oncology. nih.gov The design of MPS1 inhibitors often involves scaffolds that can effectively occupy the ATP-binding site.

The development of diaminopyridine-based MPS1 inhibitors has shown that specific interactions with the hinge region are crucial for potency. nih.gov In one series, an aminopyridine scaffold was optimized, leading to a potent inhibitor with an IC₅₀ of 37 nM. nih.gov The SAR studies of these compounds revealed that substitutions directed towards the solvent region were critical for improving cellular activity and pharmacokinetic properties. The this compound moiety, with its defined vector and basic character, represents the type of group that could be appended to a hinge-binding core to achieve potent and selective MPS1 inhibition.

Table 2: Inhibition Profiles of Representative MPS1 Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| NMS-P715 | MPS1 | 183 |

| Analogue 9 (Diaminopyridine series) | MPS1 | 37 |

| Analogue 12 (Diaminopyridine series) | MPS1 | 16 |

Data sourced from reference nih.gov.

Receptor Agonism/Antagonism

The search for novel, non-imidazole agonists for the Histamine (B1213489) H3 Receptor (H3R) has led to the investigation of various heterocyclic scaffolds, including pyrrolidine derivatives. nih.govnih.gov The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for various neurological conditions. semanticscholar.org While the pyrrolidine ring is a common feature in many H3R ligands, studies on pyrrolidinone-based derivatives, which are structurally related to this compound, have yielded conflicting results regarding their agonist activity. nih.gov

To quantify the functional activity of potential H3R agonists, in vitro reporter gene assays are commonly employed. The cAMP response element (CRE)-driven luciferase reporter gene assay is a standard method to measure G-protein coupled receptor activation or inhibition. For H3R, an agonist would typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels and subsequently reduced luciferase expression.

However, a study re-evaluating a series of pyrrolidinone-based compounds, previously reported as highly potent H3R agonists, found contradictory evidence. nih.gov Using functional assays including a CRE-driven reporter gene assay, researchers observed that these compounds exhibited only slight partial agonist properties and at concentrations much higher than previously reported. nih.gov Furthermore, binding assays failed to show significant affinity for the H3R, suggesting that the previously claimed high-potency agonism of this class of pyrrolidinone derivatives was likely an overestimation. nih.gov

| Assay Type | Compound | Observed Activity | Reported EC50 |

|---|---|---|---|

| CRE-Luciferase Reporter Assay | Pyrrolidinone Lead Compound | Slight partial agonism | Significantly higher than 0.1 nM |

| [3H]Nα-MeHA Binding Assay | Pyrrolidinone Lead Compound | No significant binding affinity | N/A |

Histamine H3 Receptor (H3R) Agonism of Non-Imidazole Derivatives

Mechanisms of Action at the Molecular Level (Based on Analogue Studies)

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to its target protein, such as an enzyme or receptor, often induces conformational changes that are critical for its biological function. nih.gov These shifts in the protein's three-dimensional structure can alter the active site geometry or the receptor's signaling state. For nuclear receptors, ligand-induced conformational shifts are directly linked to their transcriptional activity. nih.gov In the context of 11β-HSD1, inhibitor binding stabilizes a specific conformation of the enzyme that is incompatible with substrate binding or catalysis. While specific studies on conformational changes induced by this compound are not available, the high stereoselectivity observed with its azetidin-2-one (B1220530) analogues strongly implies that a precise induced-fit mechanism is at play. rsc.org A specific ligand conformation is required to engage with the active site and trigger the conformational adjustments necessary for tight binding and inhibition.

Binding Site Interactions and Specificity

The specificity of a ligand for its target is determined by the precise molecular interactions it forms within the binding pocket.

For 11β-HSD1 , the active site is a hydrophobic pocket with key residues that form hydrogen bonds and van der Waals interactions with inhibitors. nih.gov Crystal structures of 11β-HSD1 with various inhibitors reveal that the binding site can accommodate diverse chemical scaffolds. nih.gov For analogues containing the 3,3-dimethylazetidine (B189357) moiety, the gem-dimethyl group likely engages in hydrophobic interactions with nonpolar residues such as Leu126, Tyr177, and Tyr183. rsc.orgresearchgate.net The nitrogen atom within the azetidine or pyrrolidine ring can act as a hydrogen bond acceptor, forming a key polar interaction that anchors the ligand within the active site, contributing to both potency and selectivity. rsc.org

For the Histamine H3 Receptor , the binding pocket for non-imidazole ligands also involves a combination of hydrophobic and polar interactions. semanticscholar.org A conserved aspartate residue (Asp114) in transmembrane domain 3 is crucial for anchoring the basic nitrogen present in most H3R ligands through an ionic bond. The pyrrolidine nitrogen of this compound would be expected to form this key interaction. Surrounding hydrophobic pockets accommodate the rest of the ligand structure. The specificity of H3R ligands is dictated by how well their distinct structural elements fit within these subpockets. semanticscholar.org

Advanced Spectroscopic and Computational Approaches in Chemical Biology

Spectroscopic Elucidation of Molecular Structure

The precise structural characterization of novel chemical entities is fundamental to understanding their function in chemical biology. For a molecule such as 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine, a combination of spectroscopic techniques provides a comprehensive picture of its atomic connectivity, molecular weight, and three-dimensional arrangement. While specific experimental data for this exact compound are not extensively published, its structure can be reliably elucidated through methods well-established for its constituent analogue structures: the pyrrolidine (B122466) and azetidine (B1206935) ring systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), the precise connectivity and chemical environment of each atom can be mapped.

For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrrolidine and azetidine rings. The gem-dimethyl group on the azetidine ring would appear as a characteristic singlet in the upfield region. The protons on the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. Similarly, ¹³C NMR would provide signals for each unique carbon atom, with their chemical shifts indicating their electronic environment. For instance, carbons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift. nih.govfrontiersin.orgrsc.org

Based on known chemical shifts for substituted pyrrolidine and azetidine derivatives, a predicted NMR data table for the target compound can be constructed. researchgate.netmdpi.comoregonstate.edu

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azetidine -C(CH₃)₂ | ~1.10 | Singlet |

| Pyrrolidine -CH₂- | 1.60 - 2.00 | Multiplet |

| Azetidine -CH₂- | ~2.90 | Singlet |

| Pyrrolidine -CH₂-N- | 2.80 - 3.20 | Multiplet |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azetidine -C(C H₃)₂ | ~25.0 |

| Pyrrolidine C4 | ~28.0 |

| Azetidine -C (CH₃)₂ | ~35.0 |

| Pyrrolidine C5 | ~54.0 |

| Azetidine C2/C4 | ~60.0 |

| Pyrrolidine C2 | ~62.0 |

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules such as amines. nih.gov For this compound (C₁₀H₂₀N₂), the expected exact mass is approximately 168.1626 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Based on studies of related pyrrolidinyl compounds, predictable fragmentation pathways include the cleavage of the bond between the two rings and the loss of the neutral pyrrolidine or azetidine moiety. nih.govwvu.eduresearchgate.net The observation of fragment ions corresponding to the stable pyrrolidinium (B1226570) and dimethylazetidinium cations would provide strong evidence for the proposed structure. nih.govmjcce.org.mk

Predicted Mass Spectrometry Data

| Ion Type | Technique | Predicted m/z |

|---|---|---|

| Molecular Ion [M+H]⁺ | ESI-HRMS | 169.1705 |

| Fragment Ion | CID | 98.0970 (Dimethylazetidinium) |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. nih.gov The applicability of this technique relies on the ability to grow a suitable single crystal of the compound. For derivatives of pyrrolidine and other nitrogen heterocycles, this technique has been successfully applied to unambiguously establish stereochemistry and analyze conformational preferences and intermolecular interactions in the crystal lattice. nih.govnih.govresearchgate.netmdpi.com

If this compound were synthesized as a single enantiomer (e.g., from a chiral precursor like S- or R-3-aminopyrrolidine), X-ray crystallography could confirm its absolute configuration. ed.ac.uk The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would provide valuable information on the puckering of the pyrrolidine ring and the relative orientation of the azetidine substituent, which are critical determinants of its interaction with biological targets. frontiersin.orgmdpi.comresearchgate.net

Computational Chemistry for Ligand-Target Interactions

Computational methods are vital in chemical biology for predicting and analyzing the interactions between a small molecule (ligand) and its biological target, typically a protein. These in silico approaches can guide drug discovery by identifying potential binding modes and assessing the stability of the resulting complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nottingham.ac.uknih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding affinity. openmedicinalchemistryjournal.comresearchgate.net This method is widely used for screening large compound libraries and for generating hypotheses about how a ligand interacts with key amino acid residues in the active site. nih.govrsc.org

For this compound, docking simulations against a specific protein target would predict its binding pose. The pyrrolidine and azetidine nitrogen atoms are capable of forming hydrogen bonds with polar residues (e.g., Asp, Glu, Ser, Thr), while the hydrocarbon framework can engage in hydrophobic or van der Waals interactions with nonpolar residues (e.g., Ala, Val, Leu, Ile). nih.govbohrium.comsemanticscholar.org The results would be visualized to identify these key interactions, providing a static picture of the ligand-receptor complex. frontiersin.org

Typical Molecular Docking Output

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | An estimate of the binding affinity (lower is better) | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the binding site forming key contacts | ASP129, TYR334, TRP84 |

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex, accounting for the flexibility of both the protein and the ligand over time. nih.govacs.org Starting from a docked pose, an MD simulation calculates the atomic motions of the system over a set period (typically nanoseconds to microseconds), providing insights into the stability of the binding mode and the nature of the dynamic interactions. nih.govnih.govrsc.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which assesses the stability of the complex. acs.orgnih.govresearchgate.net A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible or are stabilized upon ligand binding. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA, providing a more rigorous estimate of binding affinity than docking scores alone. nih.govresearchgate.net For this compound, MD simulations would validate the docking pose, reveal conformational changes, and characterize the stability of key hydrogen bonds and other interactions over time. researchgate.netresearchgate.net

Structure-Based Drug Design Principles Applied to Azetidine-Pyrrolidine Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the 3D structural information of a biological target to design and optimize ligands with high affinity and selectivity. The application of SBDD principles to azetidine-pyrrolidine scaffolds, including this compound, offers a rational approach to developing novel therapeutic agents. This process often begins with a homology model or an experimentally determined structure of the target receptor.

A key technique in SBDD is molecular docking , which computationally predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. In the context of the azetidine-pyrrolidine scaffold, docking studies can be used to:

Identify Potential Binding Poses: Determine how compounds like this compound might fit into the binding pocket of a receptor, such as the M1 muscarinic receptor.

Predict Binding Affinities: Estimate the strength of the interaction between the ligand and the receptor, which can help in prioritizing compounds for synthesis and biological testing.

Elucidate Key Interactions: Identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that contribute to the binding of the ligand.

The insights gained from molecular docking can then be used to guide the design of new analogs with improved properties. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist might design a new molecule with a hydrophobic substituent that can fill this pocket, potentially leading to a more potent compound.

Virtual screening is another important SBDD technique where large libraries of chemical compounds are computationally screened against a target receptor to identify potential "hits." This can be a highly efficient way to explore a vast chemical space and identify novel scaffolds for drug development. For instance, a virtual screen could be performed to identify other compounds with an azetidine-pyrrolidine core that are predicted to bind to a particular receptor subtype with high affinity.

The iterative cycle of SBDD, involving computational design, chemical synthesis, and biological evaluation, allows for the systematic optimization of lead compounds. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are integral to this process. For the azetidine-pyrrolidine scaffold, SAR studies might explore the effects of substituents on the azetidine or pyrrolidine rings on binding affinity and selectivity for different receptor subtypes.

While specific experimental data for this compound is not publicly available, the table below provides a representative example of the type of data that would be generated in a structure-based drug design campaign for a series of analogs based on an azetidine-pyrrolidine scaffold targeting the M1 muscarinic receptor.

| Compound | R1 Group | R2 Group | Predicted Docking Score (kcal/mol) | Experimental M1 Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Analog 1 | H | H | -8.5 | 150 |

| Analog 2 | CH3 | H | -9.1 | 75 |

| Analog 3 | H | CH3 | -8.8 | 110 |

| Analog 4 | CH3 | CH3 | -9.5 | 40 |

| Analog 5 | F | H | -9.3 | 60 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.

The successful application of these advanced spectroscopic and computational approaches is instrumental in accelerating the discovery and development of new medicines, enabling a more targeted and efficient approach to drug design.

Conclusion and Future Research Perspectives

Summary of Synthetic and Biological Insights

The synthesis of molecules incorporating both azetidine (B1206935) and pyrrolidine (B122466) rings often involves multi-step sequences. For instance, iodocyclisation of homoallyl amines can yield functionalized azetidine derivatives, which can then be further reacted. researchgate.net Another approach involves the use of azetidine sulfonyl fluorides, which act as precursors to carbocations in defluorosulfonylation reactions, allowing for coupling with a range of nucleophiles. nih.govacs.org The synthesis of 3,3-dimethylazetidine-2-carboxylic acid has been achieved through the 1,4-dehydrochlorination of γ-chloro-α-(N-alkylamino)esters. colab.ws These synthetic strategies highlight the feasibility of producing a library of 3-(3,3-dimethylazetidin-1-yl)pyrrolidine analogs for biological screening.

From a biological perspective, the pyrrolidine moiety is a well-established pharmacophore present in numerous natural products and FDA-approved drugs. mdpi.comnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The azetidine ring, particularly the 3,3-disubstituted variant, is an increasingly popular design element in medicinal chemistry. nih.govacs.org The gem-dimethyl substitution on the azetidine ring can confer metabolic stability and lock the conformation of the molecule, which can be advantageous for receptor binding.

Compounds that couple a pyrrolidine ring with another cyclic amine, such as azetidine, have shown promise as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine has demonstrated high affinity for the α4β2 nAChR subtype. nih.gov This suggests that the this compound scaffold could serve as a basis for developing novel ligands for nAChRs and potentially other neurological targets.

Prospective Applications in Chemical Probe Development

The unique structural features of the this compound scaffold make it a promising candidate for the development of chemical probes. The incorporation of azetidine can enhance the performance of fluorophores by improving their photophysical and physicochemical properties. nih.govresearchgate.net For instance, substituting the dimethylamino group in common fluorophores with an azetidine ring has been shown to improve quantum yields. nih.gov This suggests that derivatives of this compound could be functionalized to create fluorescent probes for imaging biological systems.

Furthermore, the development of azetidine-based chemical series for use as antagonists for targets like the free fatty acid receptor 2 (FFA2) highlights the potential of this scaffold in creating tool compounds for target validation and studying biological pathways. researchgate.net A chemical probe based on the this compound core could be designed to be highly selective for a specific biological target, enabling researchers to investigate its function with high precision.

Directions for Further Structural Modification and Optimization

The this compound scaffold offers multiple avenues for structural modification to optimize its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have shown that substitutions on the pyrrolidine ring can significantly impact potency and selectivity. rsc.orgnih.govmdpi.com

Key areas for modification of the this compound structure include:

Substitution on the Pyrrolidine Ring: Introducing various functional groups at different positions of the pyrrolidine ring could modulate binding affinity and selectivity for target receptors.

Modification of the Azetidine Ring: While the gem-dimethyl groups provide conformational rigidity, exploring other substituents on the azetidine ring could fine-tune the molecule's properties.

Stereochemistry: The stereocenters in the pyrrolidine ring are likely to be crucial for biological activity. The synthesis and evaluation of individual stereoisomers will be essential for identifying the most active conformation.

Linker Modification: The direct linkage between the azetidine nitrogen and the pyrrolidine ring could be altered by introducing a linker to optimize the spatial orientation of the two ring systems.

Fluorination is another strategy that could be employed to enhance the metabolic stability and binding affinity of this compound class. Fluorinated azetidine and pyrrolidine amides have shown potent activity as dipeptidyl peptidase IV inhibitors. nih.gov

Unexplored Biological Targets for the Compound Class

While nAChRs represent a promising target class for azetidinyl-pyrrolidine derivatives, numerous other biological targets remain to be explored. The structural similarity of this scaffold to known ligands for various receptors and enzymes suggests a broad potential for biological activity.

Potential unexplored targets include:

Other Neurotransmitter Receptors: The pyrrolidine scaffold is a common feature in ligands for a variety of central nervous system (CNS) receptors. Therefore, screening against other ligand-gated ion channels and G-protein coupled receptors (GPCRs) in the CNS is a logical next step.

Enzymes: Pyrrolidine derivatives have been developed as inhibitors for enzymes such as N-acylethanolamine acid amidase (NAAA) and monoacylglycerol lipase (B570770) (MAGL). rsc.orgresearchgate.net The this compound scaffold could be adapted to target these or other enzymes involved in signaling pathways.

Ion Channels: The modulation of various ion channels is a key mechanism of action for many therapeutic agents. The rigid, three-dimensional structure of this compound class may allow for specific interactions with ion channel pores or allosteric sites.

Allosteric Modulators: There is growing interest in the development of allosteric modulators, which can fine-tune the activity of a receptor rather than simply activating or blocking it. mdpi.com The novel structure of this compound may be well-suited for binding to allosteric sites on receptors like nAChRs. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.